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Compound of Interest

Compound Name: 2-Nitroanisole

Cat. No.: B7769701

Introduction

The nitration of anisole is a classic example of an electrophilic aromatic substitution reaction, a
fundamental process in organic synthesis. In this reaction, anisole (methoxybenzene) is treated
with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated
sulfuric acid. The methoxy group (-OCH?s) on the anisole ring is an activating group, meaning it
increases the rate of reaction compared to benzene and directs the incoming electrophile (the
nitronium ion, NO2%) to the ortho and para positions.[1][2][3] This protocol details the laboratory
procedure for the synthesis of a mixture of ortho-nitroanisole and para-nitroanisole, subsequent
separation, and characterization. The resulting nitroanisole isomers are valuable intermediates
in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[4]

Reaction Principle

The reaction proceeds in two main stages. First, the nitronium ion (NOz2%) is generated in situ
from the reaction between concentrated nitric acid and concentrated sulfuric acid, where
sulfuric acid acts as a catalyst by protonating nitric acid.

HNO3 + 2H2S04 = NO2* + H3O* + 2HSO4~

Subsequently, the electron-rich anisole ring attacks the electrophilic nitronium ion, forming a
resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base
(such as H20 or HSO4™) then removes a proton from the ring, restoring aromaticity and yielding
the final nitroanisole products.[2][3] The activating nature of the methoxy group preferentially
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stabilizes the intermediates formed from ortho and para attack, leading to a mixture of these
two isomers.[3] The ratio of ortho to para products can be influenced by reaction conditions
such as temperature and the concentration of the sulfuric acid.[5]

Experimental Protocol

Materials and Equipment

e Reagents:

[¢]

Anisole (C7HsO)

o Concentrated Nitric Acid (HNOs, ~70%)

o Concentrated Sulfuric Acid (H2SO4, ~98%)

o Dichloromethane (CHz2ClI2) or Diethyl Ether (Et20)

o Saturated Sodium Bicarbonate Solution (NaHCOs)

o Anhydrous Magnesium Sulfate (MgSOa4) or Sodium Sulfate (Na2S0a4)

o Crushed Ice

o Ethanol (for recrystallization)

e Equipment:

o 100 mL Round-bottom flask

o 50 mL Dropping funnel

o Magnetic stirrer and stir bar

o Ice-salt bath

o 250 mL Beaker

o 250 mL Separatory funnel
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[e]

Rotary evaporator

o

Biichner funnel and filter flask

[¢]

Melting point apparatus

[¢]

Glassware for recrystallization
Procedure
e Preparation of the Nitrating Mixture:

o In a fume hood, carefully add 10 mL of concentrated sulfuric acid to a 50 mL Erlenmeyer
flask.

o Cool the flask in an ice-salt bath.

o Slowly, with constant swirling, add 10 mL of concentrated nitric acid dropwise to the cold
sulfuric acid. Keep the mixture in the ice bath.

o Nitration Reaction:

[e]

Place 5.4 g (0.05 mol) of anisole into a 100 mL round-bottom flask equipped with a
magnetic stir bar.

o Cool the flask containing the anisole in an ice-salt bath to approximately 0-5 °C.

o Transfer the cold nitrating mixture to a dropping funnel and place it on the round-bottom
flask.

o Add the nitrating mixture dropwise to the stirred anisole over a period of 30-45 minutes. It
is critical to maintain the reaction temperature below 10 °C to minimize the formation of
byproducts.

o After the addition is complete, allow the reaction mixture to stir in the ice bath for an
additional 1 hour.

e Work-up and Isolation:
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o Fill a 250 mL beaker with approximately 100 g of crushed ice.

o Slowly and carefully pour the reaction mixture onto the crushed ice while stirring. A yellow,
oily, or solid precipitate of crude nitroanisole will form.

o Transfer the entire mixture to a 250 mL separatory funnel.

o Extract the product with two 30 mL portions of dichloromethane or diethyl ether.

o Combine the organic layers in the separatory funnel.

o Wash the organic layer sequentially with 50 mL of cold water, two 50 mL portions of
saturated sodium bicarbonate solution (to neutralize residual acid; be cautious of gas
evolution), and finally with 50 mL of brine.

o Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous
magnesium sulfate.[6]

o Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

[e]

Remove the solvent using a rotary evaporator to yield the crude product mixture of ortho-
and para-nitroanisole.

Purification:

[e]

Weigh the crude product and calculate the total yield.

o The para-isomer is a solid at room temperature, while the ortho-isomer is a liquid. The
solid p-nitroanisole can be purified and separated from the oily o-nitroanisole by
recrystallization.

o Add a minimal amount of hot ethanol to the crude product mixture to dissolve it.

o Allow the solution to cool slowly to room temperature, and then cool it further in an ice
bath to induce crystallization of p-nitroanisole.

o Collect the pale-yellow crystals of p-nitroanisole by vacuum filtration using a Blchner
funnel.[7]
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o Wash the crystals with a small amount of ice-cold ethanol.

o Allow the crystals to air dry completely. The ortho-isomer will remain in the filtrate.

o Weigh the dried p-nitroanisole and determine its melting point.

Data Presentation

The following table summarizes the quantitative data associated with this protocol.

Parameter Value Reference/Notes

Reactants

Anisole 5.4 g (0.05 mol) Starting material

Conc. Nitric Acid 10 mL Component of nitrating mixture
Conc. Sulfuric Acid 10 mL Component of nitrating mixture

Products

Theoretical Yield (Total)

7.65 g (0.05 mol)

Based on anisole as limiting

reagent
p-Nitroanisole M.P. 52-54 °C Literature value[6]
o-Nitroanisole B.P. 277 °C Literature value[8]

Typical Results

Ortho:Para Isomer Ratio

Varies (e.g., 1.8 10 0.7)

Highly dependent on H2S04

concentration[5]
Yield of p-nitroanisole ~35-45% After recrystallization
Yield of o-nitroanisole ~20-30% Remains in mother liquor

Safety Precautions

o General: This experiment must be performed in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate
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chemical-resistant gloves, must be worn at all times.[9][10] An eyewash station and safety
shower should be readily accessible.[10]

e Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong
oxidizing agents.[11] They can cause severe chemical burns upon contact. Handle with
extreme care. The process of mixing these acids is highly exothermic and must be done
slowly and with cooling. Always add acid to water (or in this case, nitric acid to sulfuric acid)
slowly, never the reverse.[11]

» Anisole: Anisole is a flammable liquid.[9] Keep it away from open flames and sources of
ignition.

e Nitro Compounds: Nitroanisole isomers are toxic and should be handled with care. Avoid
inhalation and skin contact.

o Waste Disposal: All chemical waste, including aqueous layers and the filtrate from
recrystallization, must be disposed of in appropriately labeled hazardous waste containers
according to institutional guidelines.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the nitration of
anisole.
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Caption: Experimental workflow for the synthesis and purification of nitroanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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